Cas no 2375274-04-5 (3-oxabicyclo4.1.0heptane-4-carboxylic acid, Mixture of diastereomers)

3-oxabicyclo4.1.0heptane-4-carboxylic acid, Mixture of diastereomers 化学的及び物理的性質
名前と識別子
-
- 3-Oxabicyclo[4.1.0]heptane-4-carboxylic acid
- EN300-1661062
- 2375274-04-5
- 3-oxabicyclo4.1.0heptane-4-carboxylic acid, Mixture of diastereomers
-
- インチ: 1S/C7H10O3/c8-7(9)6-2-4-1-5(4)3-10-6/h4-6H,1-3H2,(H,8,9)
- InChIKey: MTVRKDNJVBZBLW-UHFFFAOYSA-N
- ほほえんだ: C12C(C1)CC(C(O)=O)OC2
計算された属性
- せいみつぶんしりょう: 142.062994177g/mol
- どういたいしつりょう: 142.062994177g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 46.5Ų
じっけんとくせい
- 密度みつど: 1.310±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 290.7±23.0 °C(Predicted)
- 酸性度係数(pKa): 3.71±0.20(Predicted)
3-oxabicyclo4.1.0heptane-4-carboxylic acid, Mixture of diastereomers 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1661062-1.0g |
3-oxabicyclo[4.1.0]heptane-4-carboxylic acid, Mixture of diastereomers |
2375274-04-5 | 95% | 1g |
$1500.0 | 2023-06-04 | |
1PlusChem | 1P028FWU-1g |
3-oxabicyclo[4.1.0]heptane-4-carboxylicacid,Mixtureofdiastereomers |
2375274-04-5 | 95% | 1g |
$1916.00 | 2024-05-23 | |
Enamine | EN300-1661062-500mg |
3-oxabicyclo[4.1.0]heptane-4-carboxylic acid, Mixture of diastereomers |
2375274-04-5 | 95.0% | 500mg |
$1170.0 | 2023-09-21 | |
1PlusChem | 1P028FWU-500mg |
3-oxabicyclo[4.1.0]heptane-4-carboxylicacid,Mixtureofdiastereomers |
2375274-04-5 | 95% | 500mg |
$1508.00 | 2024-05-23 | |
Aaron | AR028G56-10g |
3-oxabicyclo[4.1.0]heptane-4-carboxylicacid,Mixtureofdiastereomers |
2375274-04-5 | 95% | 10g |
$8894.00 | 2023-12-15 | |
Aaron | AR028G56-1g |
3-oxabicyclo[4.1.0]heptane-4-carboxylicacid,Mixtureofdiastereomers |
2375274-04-5 | 95% | 1g |
$2088.00 | 2025-02-16 | |
Enamine | EN300-1661062-10.0g |
3-oxabicyclo[4.1.0]heptane-4-carboxylic acid, Mixture of diastereomers |
2375274-04-5 | 95% | 10g |
$6450.0 | 2023-06-04 | |
Enamine | EN300-1661062-0.5g |
3-oxabicyclo[4.1.0]heptane-4-carboxylic acid, Mixture of diastereomers |
2375274-04-5 | 95% | 0.5g |
$1170.0 | 2023-06-04 | |
Enamine | EN300-1661062-10000mg |
3-oxabicyclo[4.1.0]heptane-4-carboxylic acid, Mixture of diastereomers |
2375274-04-5 | 95.0% | 10000mg |
$6450.0 | 2023-09-21 | |
Enamine | EN300-1661062-2.5g |
3-oxabicyclo[4.1.0]heptane-4-carboxylic acid, Mixture of diastereomers |
2375274-04-5 | 95% | 2.5g |
$2940.0 | 2023-06-04 |
3-oxabicyclo4.1.0heptane-4-carboxylic acid, Mixture of diastereomers 関連文献
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
3-oxabicyclo4.1.0heptane-4-carboxylic acid, Mixture of diastereomersに関する追加情報
Introduction to 3-oxabicyclo4.1.0heptane-4-carboxylic acid, Mixture of diastereomers (CAS No: 2375274-04-5)
3-oxabicyclo4.1.0heptane-4-carboxylic acid, Mixture of diastereomers, identified by the Chemical Abstracts Service Number (CAS No) 2375274-04-5, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and chemical biology due to its unique structural features and potential biological activities. This mixture of diastereomers belongs to the class of bicyclic compounds, specifically featuring an oxabicyclo structure, which contributes to its distinct chemical properties and reactivity patterns.
The structural framework of 3-oxabicyclo4.1.0heptane-4-carboxylic acid consists of a seven-membered ring system containing an oxygen atom, fused with a five-membered cycloalkane ring. This bicyclic architecture introduces conformational constraints and steric effects that are critical in determining its interactions with biological targets. The presence of a carboxylic acid functional group at the 4-position further enhances its potential utility as a building block or intermediate in the synthesis of more complex molecules.
One of the most compelling aspects of this compound is its mixture of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and often exhibit different physical and chemical properties, as well as distinct biological activities. The mixture of diastereomers in 3-oxabicyclo4.1.0heptane-4-carboxylic acid introduces a degree of complexity that can be exploited for tuning specific pharmacological properties. This feature makes it a valuable candidate for structure-activity relationship (SAR) studies, where researchers can systematically explore how subtle changes in stereochemistry influence biological function.
In recent years, there has been growing interest in the development of novel scaffolds for drug discovery, particularly those derived from natural product-inspired structures or designed to mimic biologically relevant motifs. The oxabicyclo framework is one such scaffold that has shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The carboxylic acid moiety also provides opportunities for further functionalization, allowing chemists to attach additional groups that can enhance target binding or improve pharmacokinetic profiles.
Recent studies have highlighted the potential of 3-oxabicyclo4.1.0heptane-4-carboxylic acid as a precursor in the synthesis of bioactive molecules. For instance, researchers have utilized this compound to develop derivatives with enhanced binding affinity to specific protein targets. The diastereomeric mixture presents a unique challenge and opportunity for medicinal chemists, as it allows for the isolation and characterization of individual stereoisomers to assess their relative potency and selectivity. This approach is particularly relevant in the context of developing drugs with improved side-effect profiles.
The synthesis of 3-oxabicyclo4.1.0heptane-4-carboxylic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic strategies include cycloaddition reactions, ring-closing metathesis, and functional group interconversions. The use of chiral auxiliaries or catalysts is often necessary to achieve the desired stereoselectivity and obtain the desired mixture of diastereomers.
The pharmacological evaluation of 3-oxabicyclo4.1.0heptane-4-carboxylic acid has revealed several interesting findings. Initial studies have demonstrated its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. The carboxylic acid group serves as a key interaction point, facilitating hydrogen bonding and electrostatic interactions with protein surfaces. Additionally, the rigid bicyclic core provides structural stability and precise orientation for optimal binding.
One notable application of this compound is in the development of novel anti-inflammatory agents. In preclinical studies, derivatives derived from 3-oxabicyclo4.1.0heptane-4-carboxylic acid have shown promising activity in reducing inflammation by modulating key signaling pathways such as NF-κB and MAPK cascades. The diastereomeric mixture has been found to exhibit differential effects on these pathways, suggesting that specific stereoisomers may be preferentially active against certain inflammatory conditions.
The versatility of 3-oxabicyclo4.1.0heptane-4-carboxylic acid extends beyond its use as a scaffold for drug development; it also serves as a valuable tool for understanding molecular recognition processes at the atomic level. Computational studies have been employed to model the interactions between this compound and its biological targets, providing insights into binding mechanisms and energetics.
Future research directions for 3-oxabicyclo4.1.0heptane-4-carboxylic acid include further exploration of its pharmacological profile in vivo and optimization of synthetic routes for large-scale production. Additionally, investigating the impact of different substituents on its biological activity could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
In conclusion,3-oxabicyclo4.1.0heptane-4-carboxylic acid, CAS No: 2375274-04-5, is a structurally intriguing compound with significant potential in medicinal chemistry and chemical biology。 Its unique bicyclic architecture, coupled with the presence of multiple stereocenters, makes it a versatile building block for drug discovery。 The mixture of diastereomers presents both challenges and opportunities for researchers, offering a platform to explore structure/activity relationships and develop novel therapeutic agents。
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